Melanina

Descripción general

Descripción

Melanin is a dark biological pigment found in the skin, hair, feathers, scales, eyes, and some internal membranes of humans and other animals. It is formed as an end product during the metabolism of the amino acid tyrosine. Melanin is produced in specialized cells called melanocytes and is responsible for the pigmentation of the skin, hair, and eyes. There are several types of melanin, including eumelanin, pheomelanin, and neuromelanin .

Aplicaciones Científicas De Investigación

Melanin has a wide range of scientific research applications due to its unique properties. In chemistry, melanin is studied for its redox properties and its ability to act as a natural antioxidant. In biology, melanin is researched for its role in protecting cells from ultraviolet radiation and oxidative stress. In medicine, melanin is explored for its potential use in treating neurodegenerative disorders such as Parkinson’s disease. In industry, melanin is used in the development of photoprotective materials and as a natural colorant in cosmetics and food products .

Mecanismo De Acción

Target of Action: Melanin Receptors

Melanin-concentrating hormone (MCH) is a cyclic neuropeptide that plays a crucial role in regulating food intake, energy balance, and other physiological functions. It achieves this by interacting with two specific G protein-coupled receptors: MCHR1 and MCHR2 . These receptors are predominantly found in the central nervous system.

Mode of Action: Ligand Recognition and Activation

When MCH binds to either MCHR1 or MCHR2, it triggers conformational changes in the receptors. Cryo-electron microscopy structures reveal that MCH adopts a consistent cysteine-mediated hairpin loop configuration when bound to both receptors. A central arginine from the LGRVY core motif penetrates deeply into the transmembrane pocket, leading to receptor activation .

Biochemical Pathways: Downstream Effects

The activation of MCHR1 and MCHR2 initiates intracellular signaling cascades via heterotrimeric G proteins. These pathways regulate various physiological functions, including energy homeostasis, appetite regulation, sleep-wake cycles, mood modulation, stress responses, and reproductive functions .

Pharmacokinetics: ADME Properties

Unfortunately, specific pharmacokinetic details related to melanin are scarce. It’s essential to recognize that melanin’s degradation occurs primarily through lysosomal enzymes in keratinocytes .

Action Environment: Environmental Factors

Environmental factors, such as UV radiation, affect melanin production. UV exposure stimulates melanocytes to produce more melanin, leading to skin pigmentation. Additionally, melanin provides protection against UV-induced DNA damage by absorbing and dissipating UV energy .

: He, Q., Yuan, Q., Shan, H., Wu, C., Gu, Y., Wu, K., Hu, W., Zhang, Y., He, X., Xu, H. E., & Zhao, L. (2024). Mechanisms of ligand recognition and activation of melanin-concentrating hormone receptors. Cell Discovery, 10(1), 48. Read full article : Tobin, D. J. (2023). Melanin’s Journey from Melanocytes to Keratinocytes. International Journal of Molecular Sciences, 24(14), 11289. Read full article : Liu, Y., Hong, L., Wakamatsu, K., Ito, S., Adhyaru, B., Cheng, C. Y., Bowers, C. R., Simon, J. D., & Hearing, V. J. (2004). Comparison of the structural and physical properties of human hair eumelanin following enzymatic or acid/base extraction. Pigment Cell Research, 17(5), 488-496. Read full article

Análisis Bioquímico

Biochemical Properties

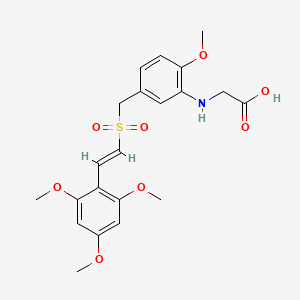

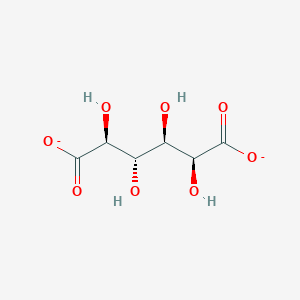

Melanin participates in various biochemical reactions, primarily through its interaction with enzymes, proteins, and other biomolecules. One of the key enzymes involved in melanin synthesis is tyrosinase, which catalyzes the oxidation of tyrosine to dihydroxyphenylalanine (DOPA) and subsequently to dopaquinone. Dopaquinone undergoes further reactions to form eumelanin or pheomelanin, depending on the presence of cysteine. Melanin also interacts with proteins such as melanocortin 1 receptor (MC1R), which regulates melanin production and distribution. Additionally, melanin can bind to metal ions, influencing their bioavailability and detoxification .

Cellular Effects

Melanin exerts various effects on different cell types and cellular processes. In melanocytes, melanin synthesis is tightly regulated by signaling pathways such as the cyclic adenosine monophosphate (cAMP) pathway and the mitogen-activated protein kinase (MAPK) pathway. Melanin influences cell function by modulating gene expression and cellular metabolism. For instance, melanin can protect keratinocytes from ultraviolet radiation-induced DNA damage by absorbing and dissipating the radiation energy. In neurons, neuromelanin plays a role in protecting cells from oxidative stress and neurotoxins .

Molecular Mechanism

The molecular mechanism of melanin’s action involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Melanin can bind to and sequester metal ions, reducing their availability for catalyzing harmful oxidative reactions. It also interacts with reactive oxygen species (ROS), neutralizing them and preventing oxidative damage. Melanin’s ability to absorb ultraviolet radiation and convert it into harmless heat is another crucial protective mechanism. Additionally, melanin can modulate the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of melanin can change over time due to its stability and degradation. Melanin is generally stable, but its degradation can occur under certain conditions, such as prolonged exposure to strong acids or bases. Long-term studies have shown that melanin can have lasting protective effects on cellular function, particularly in shielding cells from oxidative stress and radiation damage. In vitro and in vivo studies have demonstrated that melanin’s protective effects can persist over extended periods, contributing to cellular resilience .

Dosage Effects in Animal Models

The effects of melanin vary with different dosages in animal models. At low doses, melanin can provide protective benefits, such as reducing oxidative stress and enhancing cellular resilience. At high doses, melanin may exhibit toxic or adverse effects, potentially due to the accumulation of metal ions or the generation of excessive ROS. Threshold effects have been observed, where a certain concentration of melanin is required to achieve protective benefits without inducing toxicity .

Metabolic Pathways

Melanin is involved in several metabolic pathways, including those related to its synthesis and degradation. The key enzymes in melanin synthesis are tyrosinase, tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2). These enzymes catalyze the conversion of tyrosine to melanin through a series of oxidation and polymerization reactions. Melanin can also influence metabolic flux by interacting with other metabolic pathways, such as those involved in antioxidant defense and metal ion homeostasis .

Transport and Distribution

Melanin is transported and distributed within cells and tissues through various mechanisms. In melanocytes, melanin is synthesized in specialized organelles called melanosomes, which are then transported to keratinocytes in the skin. This transfer is mediated by proteins such as Rab27a and myosin Va. Melanin can also bind to transporters and binding proteins, influencing its localization and accumulation in different tissues. The distribution of melanin within cells and tissues is crucial for its protective functions .

Subcellular Localization

The subcellular localization of melanin is essential for its activity and function. Melanin is primarily localized in melanosomes within melanocytes, where it is synthesized and stored. Targeting signals and post-translational modifications direct melanin to specific compartments or organelles. For example, neuromelanin is localized in the lysosomes of dopaminergic neurons, where it plays a role in protecting cells from oxidative stress and neurotoxins. The precise localization of melanin within cells is critical for its protective and functional roles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Melanin can be synthesized through the oxidation of tyrosine, followed by polymerization. The process involves several steps, including the hydroxylation of tyrosine to form dihydroxyphenylalanine (DOPA), the oxidation of DOPA to dopaquinone, and the subsequent polymerization of dopaquinone to form melanin .

Industrial Production Methods: Industrial production of melanin often involves the use of microorganisms such as bacteria and fungi. These microorganisms are cultured under specific conditions to produce melanin, which is then extracted and purified. The use of genetically modified microorganisms has also been explored to enhance melanin production .

Análisis De Reacciones Químicas

Types of Reactions: Melanin undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of tyrosine to DOPA and dopaquinone is a key step in melanin synthesis. Melanin can also undergo redox reactions, where it can act as both an oxidizing and reducing agent .

Common Reagents and Conditions: Common reagents used in melanin synthesis include tyrosine, DOPA, and dopaquinone. The reactions typically occur under enzymatic conditions, with tyrosinase being a key enzyme involved in the process .

Major Products: The major products formed from melanin synthesis include eumelanin, which is a brown to black pigment, and pheomelanin, which is a red to yellow pigment. Neuromelanin is another type of melanin found in the brain .

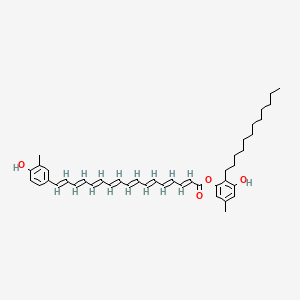

Comparación Con Compuestos Similares

- Proanthocyanidins

- Polydopamine

- Catechols

- Dihydroxy naphthalene

- 4-Hydroxyphenyl acetic acid

- Tetrahydroxy naphthalene

- Caffeic acid

- Protocatechualdehyde

Propiedades

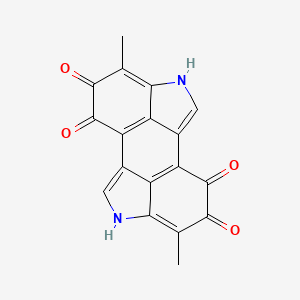

IUPAC Name |

6,14-dimethyl-4,12-diazapentacyclo[8.6.1.12,5.013,17.09,18]octadeca-1(17),2,5,9(18),10,13-hexaene-7,8,15,16-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10N2O4/c1-5-13-9-7(3-19-13)12-10-8(11(9)17(23)15(5)21)4-20-14(10)6(2)16(22)18(12)24/h3-4,19-20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUMBMVFBXHLACL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C3=C(C4=CNC5=C(C(=O)C(=O)C(=C45)C3=CN2)C)C(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301001278 | |

| Record name | Melanin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301001278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Melanin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004068 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

8049-97-6 | |

| Record name | Melanin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301001278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Melanins | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Melanin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004068 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

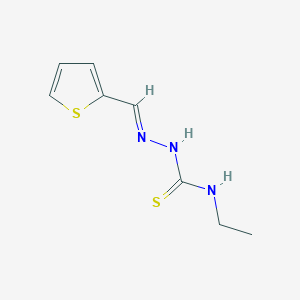

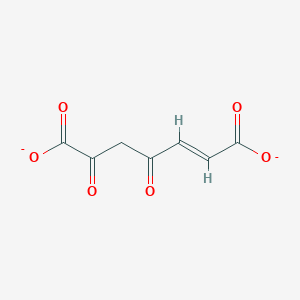

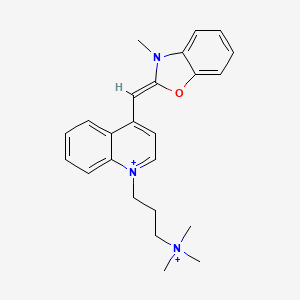

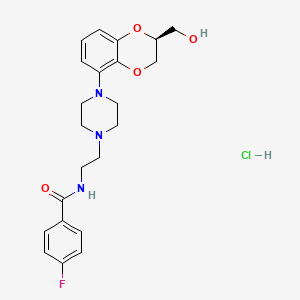

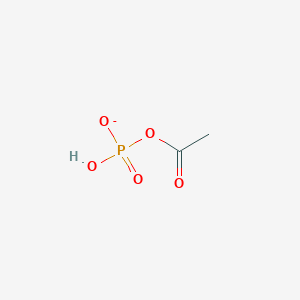

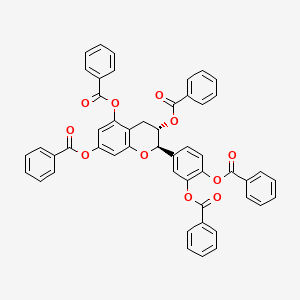

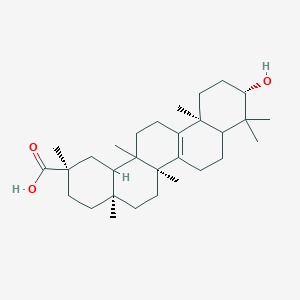

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-6,10,14,18,22,26,30,34,38-nonaenyl] dihydrogen phosphate](/img/structure/B1238534.png)

![17,24-diaza-1,9-diazoniaheptacyclo[23.6.2.29,16.219,22.13,7.010,15.026,31]octatriaconta-1(32),3(38),4,6,9(37),10,12,14,16(36),19,21,25(33),26,28,30,34-hexadecaene;2,2,2-trifluoroacetate](/img/structure/B1238536.png)

![[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B1238539.png)

](/img/structure/B1238540.png)